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5-(Morpholin-4-yl)isoquinolin-8-amine Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Protocol for preparing 5-(Morpholin-4-yl)isoquinolin-8-amine stock solutions in DMSO
Protocol for preparing 5-(Morpholin-4-yl)isoquinolin-8-amine stock solutions in DMSO
Abstract & Scope
This technical guide outlines the rigorous protocol for solubilizing 5-(Morpholin-4-yl)isoquinolin-8-amine (MW: 229.28 g/mol ) in dimethyl sulfoxide (DMSO).[1][2] This compound features a fused isoquinoline core with a polar morpholine ring and a primary amine at the 8-position.[1][2]
While the morpholine moiety imparts some polarity, the planar aromatic core drives significant hydrophobicity, making the compound prone to aggregation in aqueous buffers. Furthermore, the primary aromatic amine (aniline-like) at position 8 is susceptible to oxidative degradation if mishandled.[1][2] This protocol mitigates two primary failure modes: precipitation upon aqueous dilution (caused by DMSO hydration) and oxidative coloring (caused by improper storage).
Physicochemical Context & Material Selection
To ensure data reproducibility, one must understand the "why" behind the materials.
| Parameter | Specification | Scientific Rationale |
| Compound Identity | 5-(Morpholin-4-yl)isoquinolin-8-amine | Free Base: Hydrophobic.[1][2] Requires organic solvent.Salt Forms (e.g., HCl): May be hygroscopic; mass correction required.[2] |
| Solvent | DMSO, Anhydrous (≥99.9%) | Hygroscopicity: DMSO absorbs atmospheric water rapidly.[3][4][5] Water content >0.1% can induce precipitation of this hydrophobic base.[1][2] |
| Vial Type | Amber Glass (Borosilicate) | Light Sensitivity: Aromatic amines can photo-oxidize.[1][2] Amber glass blocks UV/Blue light.Leachables: DMSO extracts plasticizers from polypropylene; glass is chemically inert.[1][2] |
| Headspace Gas | Argon or Nitrogen | Oxidation: Displaces oxygen to prevent degradation of the 8-amine group.[1][2] |
Pre-Protocol Calculations
Before opening the vial, calculate the required volume.[3] Do not rely on the vendor's label mass (which may have ±10% variance).[2]
Formula:
Where:
- = Volume of DMSO to add (mL)[3][6]
- = Mass of compound (mg)[4][7]
- = Molecular Weight (229.28 g/mol )[4]
- = Desired Concentration (M)
Quick Reference Table (for 10 mM Stock):
| Mass of Compound (mg) | Volume of DMSO (µL) for 10 mM |
| 1.0 mg | 436.1 µL |
| 5.0 mg | 2180.7 µL (2.18 mL) |
| 10.0 mg | 4361.5 µL (4.36 mL) |
Detailed Protocol: Preparation & Solubilization
Phase 1: Environment Control
-
Equilibration: Allow the vial of 5-(Morpholin-4-yl)isoquinolin-8-amine to reach room temperature before opening.
-
Reason: Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid.[2]
-
-
Static Control: Use an anti-static gun or wipe on the spatula and weighing boat.[1][2]
Phase 2: Solubilization Workflow
-
Weighing: Accurately weigh the specific mass (e.g., ~5 mg) into a sterile amber glass vial . Record the exact mass to 0.01 mg precision.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO.
-
Technique: Pipette the DMSO down the sides of the vial to wash any adherent powder into the bottom.
-
-
Dissolution:
-
Vortex: Vortex at medium speed for 30 seconds.
-
Visual Check: Inspect for "schlieren" lines (wavy refraction patterns indicating density differences).[1][2]
-
Sonication (Conditional): If particles persist, sonicate in a water bath at ambient temperature for max 5 minutes.[2] Avoid heating >40°C to prevent amine oxidation.
-
Phase 3: Quality Control (The "Spin Test")
-
Procedure: Transfer 50 µL of the stock to a microcentrifuge tube and spin at 13,000 x g for 5 minutes.
-
Fail: Visible pellet. The compound is not fully dissolved (likely due to hydration of DMSO or salt contaminants). Action: Add 10% more DMSO or warm gently to 37°C.[1][2]
Visualization: Decision Logic
The following diagram illustrates the critical decision pathways for handling solubility issues during preparation.
Figure 1: Logic flow for solubilization and quality control. Note the loop at the sonication step to ensure visual clarity before the centrifugation QC.
Storage & Handling (The "Golden Rules")
To maintain the integrity of the 8-amine functionality:
-
Aliquot Immediately: Never store the bulk stock in one bottle. Freeze-thaw cycles introduce moisture (condensing air) which progressively crashes out the compound.[1][2]
-
Action: Aliquot into single-use volumes (e.g., 50 µL) in amber tubes.
-
-
Inert Atmosphere: If possible, blow a gentle stream of Argon or Nitrogen into the vial headspace before capping.[2]
-
Temperature: Store at -80°C for long-term (>1 month) or -20°C for short-term (<1 month).
Troubleshooting: Precipitation in Aqueous Media
A common failure occurs when diluting the DMSO stock into cell culture media (aqueous).[2]
Mechanism: The morpholine group hydrogen bonds with water, but the isoquinoline core is highly hydrophobic. When DMSO (solvent) is diluted with water (anti-solvent), the local solubility drops drastically.
Solution: The "Intermediate Dilution" Step Do not pipette 10 mM stock directly into 10 mL of media.[2]
-
Step A: Dilute 10 mM stock 1:10 into pure DMSO (creates 1 mM working stock).
-
Step B: Dilute 1 mM working stock into the media while vortexing the media .
-
Result: This prevents the "shock" precipitation and rapid crystal growth.[2]
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11625905, 5-(Morpholin-4-yl)isoquinolin-8-amine.[1][2] Retrieved from [Link]
-
Way, L. (2012). Working with small molecules: preparing and storing stock solutions.[1][2][8] Methods in Molecular Biology, 803, 265-271.[1][2][8] Retrieved from [Link]
-
Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. Application Note. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ziath.com [ziath.com]
- 6. researchgate.net [researchgate.net]
- 7. cjps.org [cjps.org]
- 8. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Notes & Optimization
No content available
Reference Data & Comparative Studies
No content available
Safety & Regulatory Compliance
Personal protective equipment for handling 5-(Morpholin-4-yl)isoquinolin-8-amine
Personal protective equipment for handling 5-(Morpholin-4-yl)isoquinolin-8-amine
Topic: Personal protective equipment for handling 5-(Morpholin-4-yl)isoquinolin-8-amine Content Type: Technical Operational Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Safety Summary & Risk Profiling
The Core Hazard: 5-(Morpholin-4-yl)isoquinolin-8-amine is a fused heterocyclic amine incorporating a morpholine ring. While specific toxicological data (LD50) for this exact conjugate may be limited in public repositories, Structure-Activity Relationship (SAR) analysis dictates a high-risk categorization.
-
Morpholine Moiety: Known for corrosivity, high dermal toxicity, and potential liver/kidney damage [1].
-
Isoquinoline-8-amine Core: Implies biological activity (likely kinase inhibition) and potential DNA intercalation or mucous membrane irritation [2].
-
The "DMSO Vector" Risk: This compound is frequently solubilized in Dimethyl Sulfoxide (DMSO) for biological assays.[1] DMSO is a potent skin penetrant that acts as a carrier, transporting the toxic solute directly into the bloodstream. Standard nitrile gloves degrade rapidly in DMSO , creating a false sense of security [3].
Operational Directive: Treat this substance as a Control Band 4 (High Potency/Unknown Toxicity) compound. All handling must assume the material is a skin sensitizer, corrosive to eyes, and systemically toxic.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in solid or solution phase.
| Body Zone | Standard PPE | Enhanced/Critical PPE (Required for this Compound) | Technical Rationale |
| Dermal (Hands) | Standard Nitrile Exam Gloves | Double-Gloving Protocol: 1. Inner: Low-density polyethylene (LDPE) or Silver Shield® (Laminate)2. Outer: 5-8 mil Extended Cuff Nitrile (orange/purple) | Standard nitrile has a DMSO breakthrough time of <5 minutes. Laminate liners prevent DMSO permeation. The outer nitrile provides dexterity and grip. |
| Ocular | Safety Glasses | Chemical Splash Goggles (Indirect Vent) | Amines are corrosive. Vapors or dust can bypass safety glasses. Goggles provide a sealed environment for the mucosa. |
| Respiratory | N95 Mask | P100 Particulate Respirator (if outside containment) or PAPR | N95s do not filter organic vapors or fine amine dusts effectively. Primary control must be the Fume Hood. |
| Body | Lab Coat | Tyvek® Lab Coat (Closed Front) + Sleeve Covers | Cotton lab coats absorb liquids. Tyvek repels splashes. Sleeve covers bridge the gap between glove cuff and coat. |
Hierarchy of Defense (Visualization)
The following diagram illustrates the "Defense in Depth" strategy required for this compound. PPE is the last line of defense, not the first.
Figure 1: The Hierarchy of Controls for handling potent amine-based compounds.
Operational Workflow: Step-by-Step
Phase A: Preparation & Weighing (Solid State)
The highest risk of inhalation exposure occurs during weighing due to static-induced dust.
-
Static Control: Place an ionizing fan or anti-static gun inside the balance enclosure. Isoquinoline powders are often electrostatic.
-
Containment: Weighing must occur inside a Vented Balance Enclosure (VBE) or a Fume Hood. Never weigh on an open bench.
-
Damp Wiping: Pre-wet the spatula with a compatible solvent (if permissible) or use a disposable anti-static weighing funnel to prevent particle flight.
Phase B: Solubilization (The Critical DMSO Step)
The highest risk of systemic toxicity occurs here.
-
Don Inner Gloves: Put on Silver Shield® or PE laminate gloves.
-
Don Outer Gloves: Layer 5-8 mil nitrile gloves over the liners. Tape the cuff of the outer glove to the Tyvek sleeve to create a sealed system.
-
Solvent Addition: Add DMSO slowly.
-
Change Frequency: If any drop of DMSO touches the outer glove, stop immediately . Doff the outer glove, wash hands (with inner glove on), and replace the outer glove. Do not wait for visual degradation.[2]
Phase C: Decontamination & Disposal
-
Quench: Wipe all surfaces with a 10% Acetic Acid solution (to neutralize the amine) followed by water and then 70% Ethanol.
-
Solid Waste: Dispose of gloves, weighing boats, and paper towels in a "High Potency/Cytotoxic" waste stream (often yellow bags/bins), not general chemical waste.
-
Liquid Waste: Segregate amine-containing halogenated/non-halogenated waste. Do not mix with oxidizers (e.g., Nitric Acid) as amines can form explosive N-nitroso compounds or heat violently.
Emergency Response Protocol
-
Eye Contact: Flush immediately for 15 minutes .[3][4] Do not stop sooner. The basicity of the amine causes saponification of eye tissue (liquefaction necrosis), which is deeper and more damaging than acid burns [4].
-
Skin Contact (with DMSO):
Workflow Logic Diagram
Figure 2: Operational decision tree emphasizing the critical glove selection step for DMSO-solvated amines.
References
-
National Center for Biotechnology Information (NCBI). (n.d.). Morpholine - PubChem Compound Summary. PubChem. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] Retrieved from [Link]
-
Schwope, A. D., et al. (1981). Dimethyl sulfoxide permeation through glove materials. American Industrial Hygiene Association Journal.[8] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Health Guidelines for Amines. OSHA.gov. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. redox.com [redox.com]
- 6. nexchem.co.uk [nexchem.co.uk]
- 7. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
